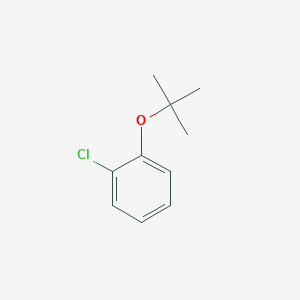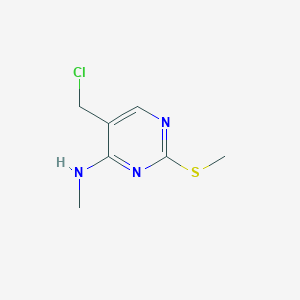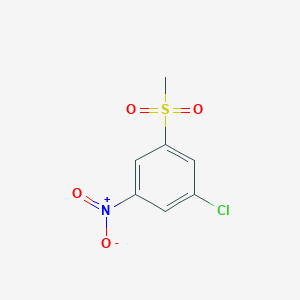
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methanesulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-(methanesulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(methanesulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-chloro-3-(methanesulfonyl)-5-aminobenzene.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-(methanesulfonyl)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example:
Nucleophilic Substitution: The chlorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Reduction: The nitro group is reduced via a series of electron transfer steps, leading to the formation of an amino group.
Oxidation: The methanesulfonyl group undergoes oxidation, resulting in the formation of sulfone derivatives.
Comparison with Similar Compounds
1-Chloro-3-(methanesulfonyl)-5-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-3-(methanesulfonyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1-Chloro-4-(methanesulfonyl)-2-nitrobenzene: Positional isomer with different reactivity and properties.
1-Bromo-3-(methanesulfonyl)-5-nitrobenzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62606-14-8 |
|---|---|
Molecular Formula |
C7H6ClNO4S |
Molecular Weight |
235.65 g/mol |
IUPAC Name |
1-chloro-3-methylsulfonyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |
InChI Key |
JODICKQEXNVUDV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
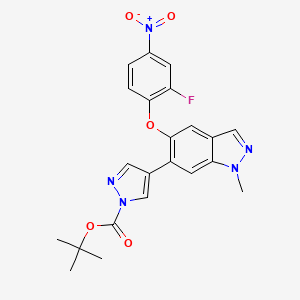
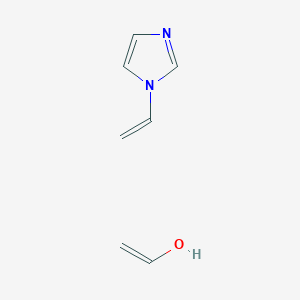

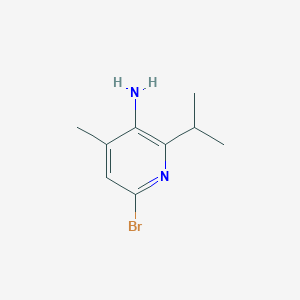
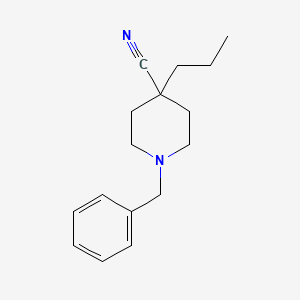
![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)
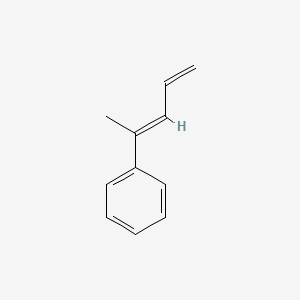
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
